molecular formula C16H28ClNO B5163608 4-(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)morpholine hydrochloride

4-(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)morpholine hydrochloride

Cat. No.: B5163608
M. Wt: 285.9 g/mol
InChI Key: WKXWXBLLYIZXAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)morpholine hydrochloride, also known as U-50,488H, is a selective kappa-opioid receptor agonist. It was first synthesized in 1978 by a team of researchers at Upjohn Pharmaceuticals. Since then, it has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)morpholine hydrochloride involves its binding to the kappa-opioid receptor. Activation of this receptor leads to a cascade of intracellular signaling events that ultimately result in the biological effects of this compound. These effects include analgesia, sedation, and dysphoria.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to be a potent analgesic in animal models, meaning that it can reduce pain. It has also been shown to have sedative effects, meaning that it can induce sleep. In addition, this compound has been shown to have dysphoric effects, meaning that it can induce feelings of unease or discomfort.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)morpholine hydrochloride in lab experiments is its high selectivity for the kappa-opioid receptor. This makes it a useful tool for studying the effects of kappa-opioid receptor activation in various physiological systems. However, one limitation of using this compound is that it can induce dysphoric effects, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research involving 4-(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)morpholine hydrochloride. One area of research is the development of new kappa-opioid receptor agonists with improved selectivity and reduced dysphoric effects. Another area of research is the study of the role of the kappa-opioid receptor system in various physiological systems, such as pain, mood, and addiction. Finally, there is a need for more research to understand the long-term effects of this compound on physiological systems.

Synthesis Methods

The synthesis of 4-(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)morpholine hydrochloride involves several steps. The starting material is 1,5-cyclooctadiene, which is reacted with methylamine to form 1,5-cyclooctadienylmethylamine. This intermediate is then reacted with morpholine to form 4-(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)morpholine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of this compound.

Scientific Research Applications

4-(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)morpholine hydrochloride has been used extensively in scientific research as a tool to study the kappa-opioid receptor system. It has been shown to be a highly selective kappa-opioid receptor agonist, meaning that it binds specifically to the kappa-opioid receptor and activates it. This makes it a useful tool for studying the effects of kappa-opioid receptor activation in various physiological systems.

Properties

IUPAC Name

4-(1-tricyclo[4.3.1.13,8]undecanylmethyl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO.ClH/c1-2-14-8-15-7-13(1)9-16(10-14,11-15)12-17-3-5-18-6-4-17;/h13-15H,1-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXWXBLLYIZXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3CC1CC(C2)(C3)CN4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.